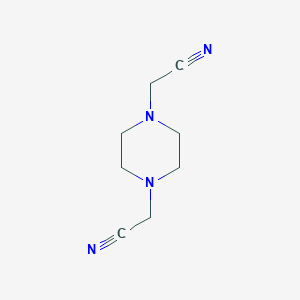

1,4-Piperazinediacetonitrile

Overview

Description

“1,4-Piperazinediacetonitrile” is a chemical compound with the molecular formula C8H12N4 . It is also known by other names such as “2-[4-(cyanomethyl)piperazin-1-yl]acetonitrile”, “1,4-bis(ethanenitrile)piperazine”, and "(piperazine-1,4-diyl)diacetonitrile" . It is used for industrial and scientific research .

Synthesis Analysis

The synthesis of piperazine derivatives, which includes “1,4-Piperazinediacetonitrile”, involves several methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “1,4-Piperazinediacetonitrile” has been characterized by various spectral techniques such as 1H NMR, 13C NMR, FT-IR, and LCMS .

Chemical Reactions Analysis

The chemical reactions involving “1,4-Piperazinediacetonitrile” include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Neurology Research

1,4-Piperazinediacetonitrile: is utilized in neurology research, particularly in the study of Huntington’s disease . It serves as a certified reference material for highly accurate and reliable data analysis, which is crucial in understanding the progression and treatment of neurological conditions.

DNA Topoisomerase Inhibition

This compound is used in the synthesis of novel bisnapthalimides, which are developed as new DNA topoisomerase II inhibitors . These inhibitors are significant in the study of cancer as they can impede the replication of DNA in cancer cells, thereby inhibiting tumor growth.

Environmental DNA Analysis

In environmental DNA (eDNA) studies, 1,4-Piperazinediacetonitrile may play a role in the preservation strategies for DNA detection and quantification using ddPCR . This is particularly important in biodiversity monitoring and conservation genetics.

Mitochondrial Function in Huntington Disease Models

The compound has been linked to research on mitochondrial function in Huntington disease models . It may be involved in the study of compounds like pridopidine, which can rescue mitochondrial function and offer insights into therapeutic strategies.

Multi-Omics Analysis in Neurodegenerative Diseases

1,4-Piperazinediacetonitrile: may be associated with multi-omics analysis in neurodegenerative diseases like Huntington’s disease . This involves studying the pathways that modulate protein aggregation, which is a key factor in the progression of these diseases.

Chemical Synthesis and Characterization

It is a chemical reagent used in various syntheses, including the creation of DNA-specific fluorescent symmetric dimeric bisbenzimidazoles . Its properties make it a valuable compound for the characterization and synthesis of complex organic molecules.

Safety and Hazards

The safety data sheet for “1,4-Piperazinediacetonitrile” suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment should be used, and it should be handled only in a well-ventilated area .

Future Directions

The future directions for “1,4-Piperazinediacetonitrile” and similar compounds involve the development of new generations of antimicrobial drugs with distinct modes of actions . A biocatalytic approach has been designed for the synthesis of optically active piperazinones and 1,4-diazepanones in aqueous medium under mild conditions .

Mechanism of Action

Target of Action

Piperazine derivatives have been investigated as potential permeation enhancers in isolated rat intestinal tissue mucosae .

Mode of Action

Some piperazine derivatives have been found to decrease mitochondrial membrane potential and increase plasma membrane potential in caco-2 cells .

Pharmacokinetics

The molecular weight of 1,4-piperazinediacetonitrile is 16421 , which could potentially influence its bioavailability.

Result of Action

Related piperazine derivatives have been found to affect mitochondrial and plasma membrane potentials .

properties

IUPAC Name |

2-[4-(cyanomethyl)piperazin-1-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c9-1-3-11-5-7-12(4-2-10)8-6-11/h3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCYWDOCHPHBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293042 | |

| Record name | 1,4-Piperazinediacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Piperazinediacetonitrile | |

CAS RN |

5623-99-4 | |

| Record name | 1,4-Piperazinediacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5623-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 86964 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005623994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Piperazinediacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Piperazinediacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

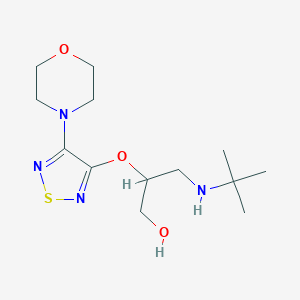

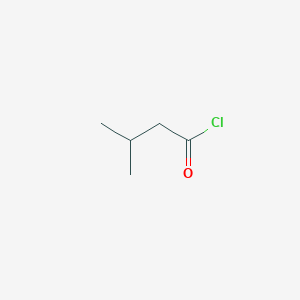

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

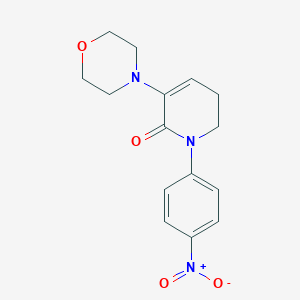

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B104952.png)